molecular formula C4H8ClF2N B13603886 4,4-Difluorobut-3-en-1-aminehydrochloride

4,4-Difluorobut-3-en-1-aminehydrochloride

Cat. No.: B13603886
M. Wt: 143.56 g/mol
InChI Key: CPNLJANBZPNPOX-UHFFFAOYSA-N
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Description

4,4-Difluorobut-3-en-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms attached to a butene backbone, along with an amine group and a hydrochloride salt. This compound is of interest due to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 4,4-difluorobut-3-en-1-amine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutene oxides, while reduction can produce difluorobutylamines .

Scientific Research Applications

4,4-Difluorobut-3-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-3-en-1-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. The amine group allows for interactions with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoroadamantan-1-amine hydrochloride
  • 2,3-Dichlorohexafluoro-2-butene
  • Difluoromethylated compounds

Uniqueness

4,4-Difluorobut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atoms and the presence of an amine group. These characteristics differentiate it from other similar compounds and contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C4H8ClF2N

Molecular Weight

143.56 g/mol

IUPAC Name

4,4-difluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H

InChI Key

CPNLJANBZPNPOX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=C(F)F.Cl

Origin of Product

United States

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